

# Preliminary Toxicity Profile of JH530: A Technical Overview

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## Compound of Interest

Compound Name: JH530

Cat. No.: B15612189

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## Introduction

**JH530** is a small molecule compound identified as a potent inducer of methuosis, a specific type of non-apoptotic cell death.<sup>[1]</sup> Its primary therapeutic potential lies in its ability to suppress the proliferation of triple-negative breast cancer (TNBC) cells by inducing complete intracellular vacuolization.<sup>[1]</sup> This document aims to provide a comprehensive overview of the available preliminary toxicity data for **JH530**. However, based on publicly accessible information, specific quantitative toxicity studies and detailed experimental protocols for **JH530** have not been extensively published. The information presented herein is based on general knowledge of the compound's classification and standard toxicological assessment procedures.

## Compound Identification

Property	Value
Product Name	JH530
CAS Number	2928616-74-2
Molecular Formula	C22H24BrN7O2S
Indication	Methuosis inducer for TNBC research



## Toxicological Data Summary

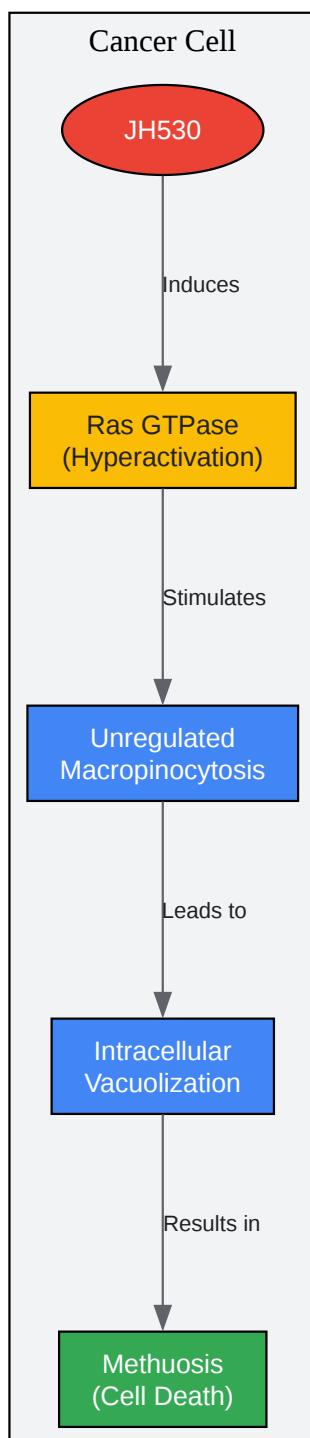
Publicly available safety data sheets and product descriptions indicate that the toxicological properties of **JH530** have not been thoroughly investigated.<sup>[2]</sup> There is no specific quantitative data available for key toxicological endpoints such as LD50 (oral, dermal) or LC50 (inhalation).<sup>[2]</sup>

Endpoint	Result	Reference
Acute Oral Toxicity (LD50)	No data available	<sup>[2]</sup>
Acute Inhalation Toxicity (LC50)	No data available	<sup>[2]</sup>
Acute Dermal Toxicity (LD50)	No data available	<sup>[2]</sup>
Skin Corrosion/Irritation	May cause skin irritation	<sup>[2]</sup>
Serious Eye Damage/Irritation	May cause eye irritation	<sup>[2]</sup>
Respiratory Sensitization	May cause respiratory tract irritation	<sup>[2]</sup>

## Proposed Mechanism of Action & Associated Signaling Pathway

**JH530** is described as a potent methuosis inducer.<sup>[1]</sup> Methuosis is a form of cell death characterized by the accumulation of large, fluid-filled, single-membrane vacuoles derived from macropinosomes. This process is distinct from apoptosis and is often initiated by the hyperstimulation of Ras signaling pathways, leading to unregulated macropinocytosis and eventual cell death.





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Caption: Proposed signaling pathway for **JH530**-induced methuosis in TNBC cells.



# Standard Experimental Protocols for Toxicity Assessment

While specific protocols for **JH530** are not available, the following represents standard methodologies for assessing the toxicity of a novel small molecule compound.

## 1. In Vitro Cytotoxicity Assay (e.g., MTT or CCK-8)

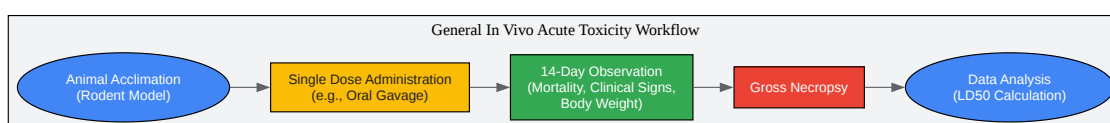
- Objective: To determine the concentration of **JH530** that inhibits cell viability by 50% (IC<sub>50</sub>).
- Methodology:
  - Cell Seeding: TNBC cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
  - Compound Treatment: Cells are treated with a serial dilution of **JH530** (e.g., 0.01 nM to 100 µM) for 48-72 hours.
  - Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.
  - Data Acquisition: The absorbance is measured using a microplate reader.
  - Analysis: IC<sub>50</sub> values are calculated using non-linear regression analysis.

## 2. In Vivo Acute Toxicity Study (Rodent Model)

- Objective: To determine the median lethal dose (LD<sub>50</sub>) and observe signs of systemic toxicity. This follows general principles outlined in OECD or EPA guidelines.[\[3\]](#)
- Methodology:
  - Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically 5 per sex per group.[\[3\]](#)
  - Dose Administration: **JH530** is administered, usually via oral gavage, at multiple dose levels, including a high-dose limit test (e.g., 1000 mg/kg) if no prior data exists.[\[3\]](#)



- Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, body weight), and macroscopic pathological changes for at least 14 days.[3]
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.
- Analysis: The LD50 is calculated using statistical methods.



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Caption: A standardized workflow for an in vivo acute toxicity study.

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## References

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